molecular formula C14H18N4O3 B1683648 Trimethoprim CAS No. 738-70-5

Trimethoprim

Katalognummer: B1683648
CAS-Nummer: 738-70-5
Molekulargewicht: 290.32 g/mol
InChI-Schlüssel: IEDVJHCEMCRBQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethoprim is an antibiotic primarily used to treat bacterial infections, particularly urinary tract infections. It is also effective against middle ear infections and traveler’s diarrhea. This compound works by inhibiting the bacterial enzyme dihydrofolate reductase, which is essential for the production of tetrahydrofolic acid, a precursor in the synthesis of bacterial DNA .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethoprim is synthesized through a multi-step process involving the condensation of 3,4,5-trimethoxybenzaldehyde with guanidine to form 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine. The reaction typically occurs under basic conditions with the use of a strong base such as sodium hydroxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch processes. The key steps include the preparation of intermediates, followed by their condensation and purification. The final product is obtained through crystallization and drying .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Urinary Tract Infections (UTIs)

Trimethoprim is primarily used to treat uncomplicated UTIs caused by pathogens such as Escherichia coli. It is often prescribed alone or in combination with sulfamethoxazole (TMP-SMX), which enhances its efficacy. Studies indicate that TMP-SMX remains a first-line treatment for UTIs due to its effectiveness and low resistance rates compared to other antibiotics .

Respiratory Infections

Beyond UTIs, this compound is also employed in treating respiratory infections. Its broad-spectrum activity allows it to target various bacterial pathogens responsible for conditions such as bronchitis and pneumonia. Research has shown that this compound can effectively reduce symptoms and duration of these infections .

Antimicrobial Resistance Research

Recent studies have focused on the evolution of resistance to this compound. A derivative of this compound has been shown to impede the development of resistance by targeting specific mutations in bacterial DHFR, suggesting potential strategies for overcoming antibiotic resistance . This research emphasizes the need for ongoing development of novel derivatives that can maintain efficacy against resistant strains.

Adverse Reactions

While this compound is generally well-tolerated, it can cause adverse reactions. A notable case involved a 62-year-old woman who developed toxic epidermal necrolysis after receiving TMP-SMX for a UTI. Despite initial severe reactions, the patient recovered after appropriate medical intervention . Such cases highlight the importance of monitoring patients for potential side effects.

Drug-Induced Lung Injury

A rare but serious complication associated with TMP-SMX use is drug-induced lung injury. A case study reported an eight-year-old girl who developed respiratory failure after prolonged treatment for Salmonella bacteremia. The diagnosis was challenging due to overlapping symptoms with other conditions; however, discontinuation of the drug led to significant improvement . This underscores the need for awareness regarding possible pulmonary complications associated with this compound.

Comparative Efficacy

The following table summarizes the efficacy and resistance patterns associated with this compound compared to other antibiotics commonly used for UTIs:

AntibioticEfficacy Against E. coliResistance Rate (%)Common Side Effects
This compoundHighLowNausea, rash, hyperkalemia
AmoxicillinModerateModerateDiarrhea, allergic reactions
CiprofloxacinHighHighTendon damage, CNS effects
NitrofurantoinModerateLowNausea, headache

Wirkmechanismus

Trimethoprim exerts its effects by binding to the bacterial enzyme dihydrofolate reductase, thereby inhibiting the reduction of dihydrofolic acid to tetrahydrofolic acid. This inhibition disrupts the synthesis of thymidine, purines, and certain amino acids, ultimately leading to the inhibition of bacterial DNA synthesis and cell death .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique in its selective inhibition of bacterial dihydrofolate reductase, making it highly effective against a broad spectrum of bacterial infections. Its combination with sulfamethoxazole enhances its antibacterial efficacy and reduces the likelihood of resistance development .

Biologische Aktivität

Trimethoprim (TMP) is a synthetic antibiotic primarily used to treat bacterial infections. It acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of folate in bacteria. This article delves into the biological activity of TMP, focusing on its mechanism of action, efficacy against various pathogens, and recent research findings.

This compound inhibits the DHFR enzyme, which is essential for converting dihydrofolate into tetrahydrofolate, a key component in the synthesis of nucleic acids. By blocking this pathway, TMP effectively disrupts DNA replication and bacterial growth. This mechanism is particularly significant as it allows TMP to exert bactericidal effects when used alone or in combination with sulfamethoxazole (SMX), which inhibits an earlier step in folate synthesis.

Step Enzyme Inhibitor Effect
1Dihydropteroate synthaseSulfamethoxazoleInhibits formation of dihydrofolate
2Dihydrofolate reductaseThis compoundInhibits conversion to tetrahydrofolate

Efficacy Against Pathogens

TMP is effective against a variety of aerobic Gram-positive and Gram-negative bacteria. Its clinical application has expanded over the years, especially in treating urinary tract infections (UTIs), respiratory infections, and certain gastrointestinal infections.

Case Studies

  • Urinary Tract Infections : A study demonstrated that TMP-SMX significantly reduced the incidence of UTIs caused by Escherichia coli and Klebsiella pneumoniae. The combination therapy showed a higher efficacy compared to monotherapy with either drug alone.
  • Respiratory Infections : Research indicated that TMP-SMX was effective against Haemophilus influenzae, particularly in patients with chronic obstructive pulmonary disease (COPD). The study highlighted a reduction in exacerbation rates among patients treated with this combination.

Recent Research Findings

Recent studies have explored structural modifications of TMP and its analogs to enhance its antibacterial properties and reduce resistance. For instance, novel TMP analogs have been synthesized that exhibit stronger DHFR inhibition compared to TMP itself.

Table 2: IC50 Values for this compound and Its Analogs

Compound IC50 Value (µM)
This compound55.26
Analog 121.78
Analog 20.99
Analog 30.72

These findings suggest that modifications can significantly improve the binding affinity to DHFR, potentially leading to more effective treatments for resistant bacterial strains.

Resistance Patterns

Despite its effectiveness, resistance to TMP has been increasingly documented. Mechanisms include mutations in the DHFR gene and the acquisition of resistance genes through horizontal gene transfer. Surveillance studies indicate a rising trend in resistance among common pathogens, necessitating ongoing research into alternative therapeutic strategies.

Table 3: Resistance Mechanisms Against this compound

Mechanism Description
Target modificationMutations in DHFR reduce drug binding
Efflux pumpsIncreased expulsion of the drug from bacterial cells
Enzymatic degradationProduction of enzymes that can inactivate TMP

Q & A

Basic Research Questions

Q. What experimental models are most effective for studying trimethoprim’s antimicrobial efficacy, and how can reproducibility be ensured?

Methodological Answer:

  • Use standardized in vitro susceptibility testing (e.g., broth microdilution) with quality-controlled bacterial strains (e.g., E. coli ATCC 25922) to ensure consistency .
  • For in vivo models, consider sea urchin embryos to assess developmental toxicity, but restrict concentration ranges (e.g., ≤450 µM) to avoid confounding mortality effects. Document environmental variables (pH, temperature) rigorously .
  • Validate reproducibility via inter-laboratory calibration, especially for endpoints like radialization rates or MIC values .

Q. How can researchers optimize LC-MS protocols for quantifying this compound and its metabolites in biological samples?

Methodological Answer:

  • Construct calibration curves using ≥20 gradient concentrations of this compound, validated with internal standards. Include quality controls (QCs) to assess intra-day and inter-day precision .
  • For metabolite identification, combine MassQL queries (to screen MS2 fragmentation patterns for this compound substructures) with manual validation to reduce false positives. For example, MassQL identified 33/47 candidate features as true this compound derivatives in a recent study .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Use nonlinear regression models (e.g., sigmoidal curves) to fit dose-response data, accounting for inhomogeneous variances. Tools like GraphPad Prism or R’s drc package are suitable .
  • Apply principal component analysis (PCA) to FT-IR spectral data to differentiate metabolic responses under varying pH conditions .

Advanced Research Questions

Q. How can network analysis and chemical-genomic datasets elucidate this compound’s synergistic mechanisms with other antibiotics?

Methodological Answer:

  • Leverage synthetic lethality concepts: Identify gene pairs whose co-inhibition amplifies this compound’s effect. For example, this compound + sulfamethizole disrupts folate biosynthesis via metabolite accumulation, while this compound + AZT targets distinct pathways .
  • Use E. coli K12 chemical-genomic data to predict "two-hit" synergies. Validate hypotheses with growth inhibition assays under combinatorial drug exposure .

Q. What experimental designs mitigate confounding factors when studying this compound resistance reversibility in bacterial populations?

Methodological Answer:

  • Conduct longitudinal studies with control cohorts (e.g., a Swedish intervention reduced this compound use by 85% but saw no resistance decline in E. coli). Include phenotypic (e.g., clonal analysis) and genotypic (e.g., dfr gene profiling) metrics .
  • Account for co-resistance patterns (e.g., this compound resistance linked to fluoroquinolone resistance) by stratifying isolates using whole-genome sequencing .

Q. How can advanced metabolomics techniques improve the detection of this compound biotransformation products in complex matrices?

Methodological Answer:

  • Combine MS2LDA (to extract Mass2Motifs) with MassQL for substructure-specific queries. For instance, MassQL identified a this compound derivative (m/z 549.129) missed by MS2LDA, demonstrating enhanced sensitivity .
  • Integrate stable isotope labeling (e.g., ¹³C-trimethoprim) to track metabolic fate in microbial communities or host tissues .

Q. What biochemical assays are critical for characterizing novel this compound-resistant dihydrofolate reductase (DHFR) variants?

Methodological Answer:

  • Perform enzyme kinetics (Km, Vmax) using purified DHFR variants under physiological pH (5–7). For example, DfrB7 showed altered substrate affinity compared to wild-type DHFR .
  • Use X-ray crystallography or cryo-EM to resolve structural changes in mutant DHFRs that confer this compound resistance .

Q. Contradictory Data Resolution

Q. Why do some studies report pH-dependent this compound efficacy while others show no significant variation?

Methodological Answer:

  • Conflicting results may arise from differences in bacterial species (e.g., E. coli vs. Streptococcus pyogenes) or experimental conditions. Standardize pH buffers (e.g., MES for pH 5, HEPES for pH 7) and pre-acclimate cultures to target pH levels before exposure .
  • Re-evaluate historical data using multivariate tools like PC-DFA to isolate pH-specific metabolic responses from noise .

Q. How should researchers address discrepancies in this compound resistance gene prevalence across geographical regions?

Methodological Answer:

  • Conduct meta-analyses of resistance gene databases (e.g., CARD, ResFinder), stratifying by region and host species. For example, dfrA1 predominates in Europe, while dfrB7 is emerging in Asia .
  • Use machine learning (e.g., random forests) to model resistance gene spread, incorporating variables like antibiotic usage patterns and horizontal gene transfer rates .

Q. Methodological Best Practices

Q. What guidelines ensure rigor in reporting this compound-related research?

Methodological Answer:

  • Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
  • Adhere to journal-specific formatting (e.g., ≤3 heading levels, metric units) and statistical reporting standards (e.g., define "significant" only with p-values) .
  • Deposit raw data (e.g., LC-MS spectra, resistance gene sequences) in public repositories like MetaboLights or NCBI .

Eigenschaften

IUPAC Name

5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVJHCEMCRBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Record name TRIMETHOPRIM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21180
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name trimethoprim
Source Wikipedia
URL https://en.wikipedia.org/wiki/Trimethoprim
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023712
Record name Trimethoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Trimethoprim is an odorless white powder. Bitter taste. (NTP, 1992), Solid
Record name TRIMETHOPRIM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21180
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trimethoprim
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), ... Very slightly soluble in water and slightly soluble in alcohol., Soluble in N,N-dimethylacetamide (DMAC) at 13.86; benzyl alcohol at 7.29; propylene glycol at 2.57; chloroform at 1.82; methanol at 1.21; ether at 0.003; benzene at 0.002 g/100 ml at 25 °C., In water, 400 mg/l @ 25 °C, 6.15e-01 g/L
Record name TRIMETHOPRIM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21180
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trimethoprim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIMETHOPRIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6781
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimethoprim
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Trimethoprim is a reversible inhibitor of dihydrofolate reductase, one of the principal enzymes catalyzing the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF). Tetrahydrofolic acid is necessary for the biosynthesis of bacterial nucleic acids and proteins and ultimately for continued bacterial survival - inhibiting its synthesis, then, results in bactericidal activity. Trimethoprim binds with a much stronger affinity to bacterial dihydrofolate reductase as compared to its mammalian counterpart, allowing trimethoprim to selectively interfere with bacterial biosynthetic processes. Trimethoprim is often given in combination with sulfamethoxazole, which inhibits the preceding step in bacterial protein synthesis - given together, sulfamethoxazole and trimethoprim inhibit two consecutive steps in the biosynthesis of bacterial nucleic acids and proteins. As a monotherapy trimethoprim is considered bacteriostatic, but in combination with sulfamethoxazole is thought to exert bactericidal activity., Trimethoprim is a bacteriostatic lipophilic weak base structurally related to pyrimethamine. It binds to and reversibly inhibits the bacterial enzyme dihydrofolate reductase, selectively blocking conversion of dihydrofolic acid to its functional form, tetrahydrofolic acid. This depletes folate, an essential cofactor in the biosynthesis of nucleic acids, resulting in interference with bacterial nucleic acid and protein production. Bacterial dihydrofolate reductase is approximately 50,000 to 60,000 times more tightly bound by trimethoprim than is the corresponding mammalian enzyme., To determine the incidence & severity of hyperkalemia during trimethoprim therapy, 30 consecutive patients with acquired immunodeficiency syndrome receiving high-dose (20 mg/kg/day) trimethoprim were studied; in addition, the mechanism of trimethoprim-induced hyperkalemia was investigated in rats. Trimethoprim increased serum potassium concn by 0.6 mmol/l despite normal adrenocortical function & glomerular filtration rate. Serum potassium levels >5 mmol/l were observed during trimethoprim treatment in 15 of 30 patients. In rats, iv trimethoprim inhibited renal potassium excretion by 40% & increased sodium excretion by 46%. It was concluded that trimethoprim blocks apical membrane sodium channels in the mammalian distal nephron. As a consequence, the transepithelial voltage is reduced & potassium secretion is inhibited. Decreased renal potassium excretion secondary to these direct effects on kidney tubules leads to hyperkalemia in a substantial number of patients being treated with trimethoprim-containing drugs.
Record name Trimethoprim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIMETHOPRIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6781
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to cream, crystalline powder

CAS No.

738-70-5
Record name TRIMETHOPRIM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21180
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trimethoprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=738-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethoprim [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethoprim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trimethoprim
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trimethoprim
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethoprim
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN164J8Y0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMETHOPRIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6781
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimethoprim
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

390 to 397 °F (NTP, 1992), 199-203 °C, 199 - 203 °C
Record name TRIMETHOPRIM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21180
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trimethoprim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimethoprim
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of α-carbethoxy-α-diethoxymethyl-β-(3,4,5-trimethoxyphenyl)propionitrile (7.9 g, 0.02 mol) and an equivalent amount of potassium hydroxide in ethanol (50 ml) was heated at reflux for one hour. A solution of guanidine (0.07 mol) in ethanol (50 ml) was added, and reflux was resumed. Some ethanol was allowed to boil off bringing the reaction temperature up to 85°. After about 20 hours at reflux the mixture was allowed to cool, and the product was filtered and washed with ethanol. The crude product was purified by treating with hot aqueous acetic acid and reprecipitation with ammonium hydroxide. The yield of purified trimethoprim (m.p. 197°-198°) was 3.6g (62%), its identity being confirmed by an NMR spectrum.
Name
α-carbethoxy-α-diethoxymethyl-β-(3,4,5-trimethoxyphenyl)propionitrile
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

α-Diethoxymethyl-α-formyl-β-(3,4,5-trimethoxyphenyl) propionitrile (35.1 g, 0.10 mol) was added to an ethanolic solution of guanidine (from 0.35 mol of guanidine hydrochloride). The mixture was heated at reflux for a total of 6.5 hours during which time enough ethanol was allowed to boil off to bring the reaction temperature up to 85°. The dark solution was allowed to cool and stand overnight. The mixture was filtered, and the solid was washed with cold ethanol and dried to yield crude product (24.4 g, 84.1%). Purification was effected by dissolving the crude product in hot aqueous acetic acid and reprecipitation with concentrated ammonium hydroxide. The precipitate was washed twice with water, once with cold acetone, and dried to yield 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (19.5 g, 67.2%), m.p. 197°-198° C. (identity confirmed by nmr). The acetone was concentrated in vacuo to dryness yielding additional though somewhat less pure trimethoprim (2,5 g, 8.6%, m.p. 194°-196° C.).
Name
α-Diethoxymethyl-α-formyl-β-(3,4,5-trimethoxyphenyl) propionitrile
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
0.35 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1'-Biphenyl, 2-bromo-2'-methyl-
1,1'-Biphenyl, 2-bromo-2'-methyl-
Trimethoprim
1,1'-Biphenyl, 2-bromo-2'-methyl-
1,1'-Biphenyl, 2-bromo-2'-methyl-
Trimethoprim
1,1'-Biphenyl, 2-bromo-2'-methyl-
1,1'-Biphenyl, 2-bromo-2'-methyl-
Trimethoprim
1,1'-Biphenyl, 2-bromo-2'-methyl-
1,1'-Biphenyl, 2-bromo-2'-methyl-
Trimethoprim
1,1'-Biphenyl, 2-bromo-2'-methyl-
1,1'-Biphenyl, 2-bromo-2'-methyl-
Trimethoprim
1,1'-Biphenyl, 2-bromo-2'-methyl-
1,1'-Biphenyl, 2-bromo-2'-methyl-
Trimethoprim

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.